molecular formula C10H12N2O2S B2879518 2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid CAS No. 1551131-41-9

2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2879518
CAS No.: 1551131-41-9
M. Wt: 224.28
InChI Key: GKFXGKIBVFDKBP-UHFFFAOYSA-N
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Description

2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid (CAS RN: 1551131-41-9) is a high-purity chemical building block for research and development. This compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its ability to interact with diverse biological targets . The molecular formula is C₁₀H₁₂N₂O₂S, and it has a molecular weight of 224.28 g/mol . The integration of the thiazole heterocycle and a nitrile group makes it a valuable intermediate in the design of novel bioactive molecules. Researchers are exploring its potential application in the synthesis of type II c-Met inhibitors, which are a class of compounds being investigated as potential antitumor agents . The thiazole-carboxylic acid structure is also a key motif in the development of inhibitors for targets like urate transporter 1 (URAT1) and xanthine oxidase (XO), relevant in hyperuricemia and gout research . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

2-(1-cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-3-6(2)7(4-11)9-12-8(5-15-9)10(13)14/h5-7H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFXGKIBVFDKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C#N)C1=NC(=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with a suitable cyano-containing reagent can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid group undergoes hydrolysis under basic conditions. In related thiazole-4-carboxylate esters (e.g., ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate), saponification with LiOH yields the free carboxylic acid derivative:

Ethyl ester+LiOHMeOH H2OCarboxylic acid+EtOH\text{Ethyl ester}+\text{LiOH}\xrightarrow{\text{MeOH H}_2\text{O}}\text{Carboxylic acid}+\text{EtOH}

Conditions :

  • 2N LiOH, MeOH, 20°C, 5 minutes

  • Acidification to pH 3 with HCl yields 2-(methylthio)-1,3-thiazole-4-carboxylic acid (90% yield) .

Alkylation of Thiazole Nitrogen

The thiazole nitrogen can participate in alkylation reactions. For example:

Thiazole+R XBaseN Alkylated thiazole\text{Thiazole}+\text{R X}\xrightarrow{\text{Base}}\text{N Alkylated thiazole}

Example :

  • Alkylation with isobutyl bromide under K₂CO₃/DMF at 80–85°C modifies substituents on phenyl-thiazole derivatives .

  • Typical yields: 73% for 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate .

Cyclization Reactions

The cyano group enables cyclization to form fused heterocycles. A representative pathway involves:

Cyanoalkyl thiazoleThioacetamideThiobenzamide intermediate2 Chloroacetoacetic esterFused thiazole\text{Cyanoalkyl thiazole}\xrightarrow{\text{Thioacetamide}}\text{Thiobenzamide intermediate}\xrightarrow{\text{2 Chloroacetoacetic ester}}\text{Fused thiazole}

Key Steps :

  • Thiobenzamide formation from 4-hydroxy-3-nitrobenzonitrile .

  • Cyclization with 2-chloroacetoacetic acid ethyl ester at reflux yields thiazole-carboxylate scaffolds .

Coupling Reactions

The carboxylic acid participates in coupling reactions to form amides or esters:

Amide Formation

Carboxylic acid+AmineEDCI HOBtAmide\text{Carboxylic acid}+\text{Amine}\xrightarrow{\text{EDCI HOBt}}\text{Amide}

Example :

  • Coupling with 3,4,5-trimethoxyaniline using EDCI/HOBt yields antiproliferative thiazole amides (IC₅₀: nM range) .

Esterification

Carboxylic acid+AlcoholAcid catalystEster\text{Carboxylic acid}+\text{Alcohol}\xrightarrow{\text{Acid catalyst}}\text{Ester}

Conditions :

  • Ethyl ester formation via Fischer esterification (e.g., with ethanol/H₂SO₄) .

Nitrile Reduction

The cyano group can be reduced to an amine under catalytic hydrogenation:

R CNH2/PdR CH2NH2\text{R CN}\xrightarrow{\text{H}_2/\text{Pd}}\text{R CH}_2\text{NH}_2

Note : This reaction is hypothetical but supported by analogous reductions in nitrile-containing thiazoles .

Decarboxylation

Thermal or photochemical decarboxylation eliminates CO₂:

Thiazole 4 COOHΔThiazole+CO2\text{Thiazole 4 COOH}\xrightarrow{\Delta}\text{Thiazole}+\text{CO}_2

Conditions : Observed in thiazole derivatives at >150°C .

Metal-Catalyzed Cross-Couplings

The thiazole ring participates in Suzuki-Miyaura couplings:

Thiazole Br+Aryl B OH 2Pd catalystBiaryl thiazole\text{Thiazole Br}+\text{Aryl B OH }_2\xrightarrow{\text{Pd catalyst}}\text{Biaryl thiazole}

Example :

  • Brominated thiazole intermediates (e.g., 3-bromo-4-hydroxybenzonitrile) undergo Cu-mediated cyanation to introduce nitriles .

Key Reaction Data

Reaction Type Reagents/Conditions Yield Source
HydrolysisLiOH, MeOH/H₂O, pH 390%
AlkylationK₂CO₃, DMF, 80–85°C73%
Amide CouplingEDCI/HOBt, DMF85%
CyanationCuCN, DMF, 130–140°C98.5%
CyclizationThioacetamide, 2-chloroacetoacetate80%

Mechanistic Insights

  • Cyclization : The thiazole ring forms via Hantzsch thiazole synthesis, involving nucleophilic attack of sulfur on α-halo carbonyl compounds .

  • Alkylation : Base-mediated deprotonation enhances nucleophilicity at the thiazole nitrogen .

  • Decarboxylation : Proceeds via a six-membered transition state, stabilized by conjugation with the thiazole π-system .

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound "2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid". However, the search results do provide some context and related information that may be relevant.

Chemical Properties and Information

  • IUPAC Name this compound
  • Chemical Formula C10H12N2O2SC_{10}H_{12}N_2O_2S
  • Molecular Weight 224.28
  • Other identifiers: Includes Pubchem CID (82840095), MDL Number (MFCD26191883), and InChI Key (GKFXGKIBVFDKBP-UHFFFAOYSA-N)
  • Appearance: Powder
  • Hazard Statements: H302-H312-H315-H319-H332-H335
  • Precautionary Statements: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501

Related Research Areas

  • Thiazole Derivatives: The compound is a thiazole derivative, and research has been conducted on thiazole-4-carboxylic acid esters and thioesters as plant protection agents . These compounds have shown potent fungicidal activity and can be used in crop protection .
  • Anti-cancer activity: Structural modifications of 2-arylthiazolidine-4-carboxylic acid amides have resulted in the discovery of 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART) . SMART agents exhibit improved antiproliferative activity against melanoma and prostate cancer cells and exert their anticancer activity through inhibition of tubulin polymerization .

Potential Applications

Given the information, "this compound" may have potential applications in:

  • Crop Protection: As a thiazole derivative, it could be explored for its fungicidal properties .
  • Pharmaceutical Research: The compound might be of interest in developing novel anti-cancer agents, considering the activity of related thiazole compounds against melanoma and prostate cancer cells .

Additional Information

  • American Elements offers this compound as part of its catalog of life science products, available in various quantities and purities .
  • It is also available from other suppliers like BLD Pharm and Enamine through AXEL as a research-grade chemical .

Mechanism of Action

The mechanism of action of 2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The carboxylic acid group can also play a role in the compound’s solubility and reactivity in biological environments.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent at the 2-position of the thiazole ring critically influences chemical and biological behavior. Below is a comparative analysis of key analogs:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight Key Properties/Activities Reference
2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid 4-Methylphenyl C₁₁H₉NO₂S 219.26 AgrA inhibitor; 97% purity; irritant (skin/eyes)
2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid 3-Chlorophenyl C₁₀H₆ClNO₂S 239.67 mp 206–207°C; solubility in organic solvents
Val-Tzl-Ca (Val-like unit) 1-Amino-2-methylpropyl C₉H₁₃N₃O₂S 227.28 Antiplasmodial activity; structural mimic
2-(Phenoxymethyl)-1,3-thiazole-4-carboxylic acid Phenoxymethyl C₁₁H₉NO₃S 243.26 Intermediate for peptide synthesis
2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid 1-Cyano-1-methylethyl C₈H₈N₂O₂S 196.23 Branched cyano group; storage stability studies

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound and its methylethyl analog is strongly electron-withdrawing, which may enhance the acidity of the carboxylic acid group compared to phenyl or alkyl-substituted analogs (e.g., Val-Tzl-Ca ).
  • Biological Activity: The 4-methylphenyl derivative (AgrA inhibitor ) demonstrates the importance of aromatic substituents in receptor binding. The cyano group in the target compound could mimic nitrile-containing drugs like axitinib, which exhibit strong binding to bacterial receptors .
  • The branched alkyl-cyano substituent in the target compound may reduce solubility further due to increased hydrophobicity.

Biological Activity

2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative with potential biological activities. Its unique structure, characterized by the presence of a thiazole ring and a carboxylic acid group, suggests various interactions within biological systems. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Chemical FormulaC10H12N2O2S
Molecular Weight224.28 g/mol
IUPAC NameThis compound
AppearanceWhite to off-white powder
Storage TemperatureRoom Temperature

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic processes. Notably, it has shown promise as an inhibitor of the enzyme tyrosinase, which is crucial in melanin production. This inhibition can potentially be leveraged in treatments for hyperpigmentation disorders.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin. Inhibition of this enzyme can lead to decreased melanin production, making it a target for skin whitening agents. Research indicates that derivatives similar to this compound exhibit significant tyrosinase inhibitory activity.

Research Findings

Several studies have investigated the biological activities of thiazole derivatives, including this compound. Below are key findings from recent research:

  • Tyrosinase Inhibition : In vitro studies have demonstrated that compounds with similar structures significantly inhibit tyrosinase activity. For instance, a study reported an IC50 value of 18.17 µg/mL for a related compound, indicating strong inhibitory potential against tyrosinase .
  • Antioxidant Activity : The antioxidant properties of thiazole derivatives have also been explored. Compounds with hydroxyl and methoxy groups showed enhanced antioxidant activity, which is beneficial in reducing oxidative stress within cells .
  • Molecular Docking Studies : Computational studies have suggested that the binding affinity of these compounds to tyrosinase is substantial, supporting their potential as therapeutic agents in skin treatments .

Case Studies

A notable case study involved the synthesis and evaluation of various thiazolidine derivatives for their biological activities. The study highlighted that modifications at specific positions on the thiazolidine ring could enhance tyrosinase inhibition and antioxidant properties .

Example Data from Case Studies:

CompoundIC50 (µg/mL)Tyrosinase Inhibition (%)Binding Affinity (kcal/mol)
Compound 118.1766.47-8.4
Compound 216.5Moderate-6.9
Compound 398.5Insignificant-5.5

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